molecular formula C17H11Cl2N3OS2 B12184768 3,4-dichloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide

3,4-dichloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B12184768
M. Wt: 408.3 g/mol
InChI Key: FCXIVKFXAIRBAN-UHFFFAOYSA-N
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Description

3,4-dichloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiophene core, which is a fused ring system containing both benzene and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dichloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide is unique due to its combination of benzothiophene, pyrazole, and thiophene moieties, which confer a distinct set of chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H11Cl2N3OS2

Molecular Weight

408.3 g/mol

IUPAC Name

3,4-dichloro-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C17H11Cl2N3OS2/c18-11-4-1-5-12-14(11)15(19)16(25-12)17(23)21-13-6-7-20-22(13)9-10-3-2-8-24-10/h1-8H,9H2,(H,21,23)

InChI Key

FCXIVKFXAIRBAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=C(S2)C(=O)NC3=CC=NN3CC4=CC=CS4)Cl

Origin of Product

United States

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